2-(4-Chlorophenyl)-4,5-dimethyl-1,3-dioxolane
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Overview
Description
2-(4-Chlorophenyl)-4,5-dimethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It features a 4-chlorophenyl group attached to a dioxolane ring, which is further substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4,5-dimethyl-1,3-dioxolane typically involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring. Commonly used acid catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the purification process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4,5-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzophenone.
Reduction: Formation of 4-chlorophenylmethanol or 4-chlorotoluene.
Substitution: Formation of 4-aminophenyl derivatives or 4-thiophenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4,5-dimethyl-1,3-dioxolane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4,5-dimethyl-1,3-oxazoline
- 2-(4-Chlorophenyl)-4,5-dimethyl-1,3-thiazoline
- 2-(4-Chlorophenyl)-4,5-dimethyl-1,3-oxazole
Uniqueness
2-(4-Chlorophenyl)-4,5-dimethyl-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
CAS No. |
6282-39-9 |
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Molecular Formula |
C11H13ClO2 |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4,5-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C11H13ClO2/c1-7-8(2)14-11(13-7)9-3-5-10(12)6-4-9/h3-8,11H,1-2H3 |
InChI Key |
XIEGJPHMSPDGKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC(O1)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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